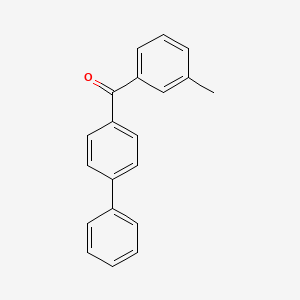
Biphenyl-4-yl-(3-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-4-yl-(3-methylphenyl)methanone, also known as 3-methyl-4’'-phenyl-benzophenone, is an organic compound with the molecular formula C20H16O and a molecular weight of 272.34 g/mol . This compound is characterized by its biphenyl and methylphenyl groups connected through a methanone linkage. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenyl-4-yl-(3-methylphenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where biphenyl and 3-methylbenzoyl chloride are reacted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl-(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst like FeCl3.
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid, 3-methylbenzoic acid.
Reduction: Biphenyl-4-yl-(3-methylphenyl)methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Biphenyl-4-yl-(3-methylphenyl)methanone has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of biphenyl-4-yl-(3-methylphenyl)methanone primarily involves its ability to absorb light and generate reactive species. As a photoinitiator, it absorbs UV or visible light, leading to the formation of free radicals that initiate polymerization reactions. The molecular targets and pathways involved include the activation of carbonyl groups and the subsequent formation of radical intermediates .
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-yl-(3-chlorophenyl)methanone
- Biphenyl-4-yl-(3-nitrophenyl)methanone
- Biphenyl-4-yl-(3-hydroxyphenyl)methanone
Uniqueness
Biphenyl-4-yl-(3-methylphenyl)methanone is unique due to its specific combination of biphenyl and methylphenyl groups, which confer distinct photophysical and chemical properties. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for a variety of applications in photoinitiation and material science .
Properties
CAS No. |
86428-83-3 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
(3-methylphenyl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C20H16O/c1-15-6-5-9-19(14-15)20(21)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI Key |
MYYLFDRHMOSOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


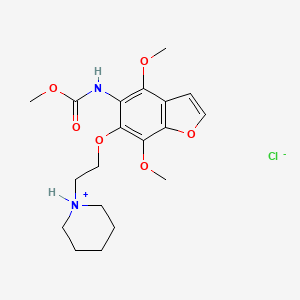
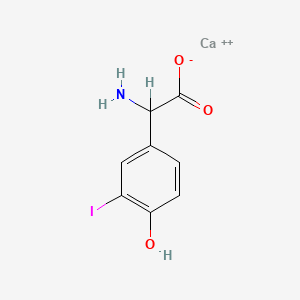
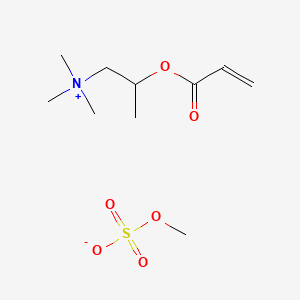
![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)

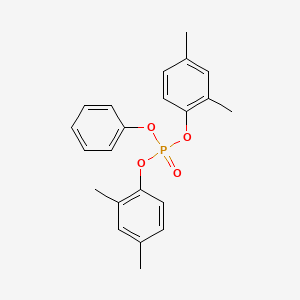
![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
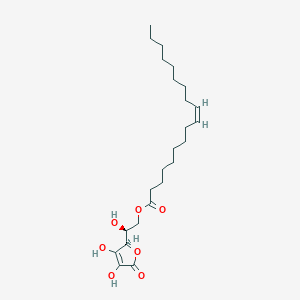
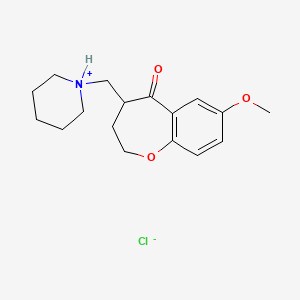
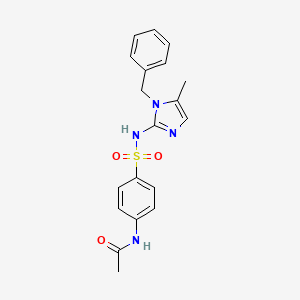


![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)
